7-Fluoroindoline-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-2,3-dihydro-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h3-4,12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNOKVMBHXWEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Fluoroindoline 5 Carbonitrile and Its Precursors
Retrosynthetic Analysis of the 7-Fluoroindoline-5-carbonitrile Scaffold
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key functional groups and structural bonds that can be disconnected.
The primary disconnections for the this compound scaffold are:
C-CN Bond: The nitrile group at the C5 position can be retrosynthetically disconnected, suggesting its introduction via a cyanation reaction on a suitable precursor, such as an aryl halide (e.g., a bromo- or iodo-substituted indoline).
C-F Bond: The fluorine atom at the C7 position is another key functional group. Its introduction could be envisioned through a late-stage fluorination of an indoline (B122111) intermediate or, more commonly, by starting the synthesis with a precursor that already contains the fluorine atom in the correct position, such as a substituted fluoroaniline (B8554772) or fluoronitrobenzene. diva-portal.org
Indoline Ring Bonds: The core indoline ring can be broken down. A common disconnection is across the C2-C3 bond and the N1-C7a bond, which typically leads back to a substituted o-nitro- or o-amino-toluene derivative. This approach forms the basis of methods like the Leimgruber-Batcho indole (B1671886) synthesis. diva-portal.orgpharmaguideline.com Alternatively, disconnecting the N1-C2 bond and the C3-C3a bond points towards cyclization strategies involving aniline (B41778) derivatives with an adjacent two-carbon side chain.
A plausible retrosynthetic pathway would involve starting with a pre-functionalized benzene (B151609) ring, such as a 4-cyano-2-fluoroaniline derivative, and then constructing the five-membered heterocyclic ring onto this scaffold.
Classical and Established Routes for Indoline Ring Construction
The formation of the indoline ring is a central theme in heterocyclic chemistry, with numerous established methods available.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the most venerable and widely used methods for preparing indoles. byjus.comtcichemicals.comnumberanalytics.com The reaction involves heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.org
The general mechanism proceeds as follows:
Formation of a phenylhydrazone from the reaction of an arylhydrazine and a carbonyl compound.
Isomerization of the phenylhydrazone to its enamine tautomer.
A byjus.combyjus.com-sigmatropic rearrangement of the protonated enamine, which breaks the N-N bond.
The resulting di-imine intermediate rearomatizes.
Intramolecular cyclization to form an aminoindoline (aminal).
Elimination of ammonia (B1221849) to yield the final aromatic indole. wikipedia.org
To obtain an indoline derivative using this method, the resulting indole product must undergo a subsequent reduction step. This reduction can be achieved using various reagents, such as sodium borohydride (B1222165) in the presence of an acid, or catalytic hydrogenation.
For the synthesis of a precursor to this compound, one would theoretically start with (4-cyano-2-fluorophenyl)hydrazine. However, the compatibility of the cyano and fluoro groups with the strongly acidic and high-temperature conditions of the classical Fischer synthesis must be carefully evaluated. Modern variations, such as the Buchwald modification using palladium catalysis, can offer milder conditions. wikipedia.org
| Catalyst Type | Examples | Reference |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (PTSA) | wikipedia.orgrsc.org |
| Lewis Acids | BF₃·OEt₂, ZnCl₂, AlCl₃, FeCl₃ | wikipedia.orgrsc.org |
This table summarizes common catalysts used in the Fischer Indole Synthesis.
Beyond the Fischer synthesis, a variety of cyclization reactions have been developed for constructing the indoline core, often utilizing transition metal catalysis to achieve high efficiency and functional group tolerance. nih.govorganic-chemistry.org
Palladium-Catalyzed Aza-Heck Cyclization: This method involves the intramolecular cyclization of N-aryl-N-hydroxy carbamates onto pendant alkenes. It is a powerful tool for creating indolines with diverse substitution patterns and has been shown to be effective for preparing complex ring systems. nih.gov
Copper-Catalyzed Cyclization: The reaction of 2-ethynylaniline (B1227618) derivatives in the presence of a copper(II) catalyst can lead to the formation of the indole ring, which can then be reduced to the corresponding indoline. organic-chemistry.org
Transition-Metal-Free Cyclizations: Methods such as the reductive cyclization of o-nitrotoluenes (Leimgruber-Batcho synthesis) or the reaction of 2-(2-haloaryl)-N-tosylaziridines provide alternative pathways to the indoline scaffold without relying on transition metal catalysts. pharmaguideline.comorganic-chemistry.org
These modern cyclization strategies can offer advantages over classical methods, including milder reaction conditions and broader substrate scope, which are crucial when dealing with sensitive functional groups like nitriles and fluorides. researchgate.netrsc.org
Strategies for Selective Fluorination in Indoline Frameworks
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. rsc.org Selective fluorination of the indoline ring, particularly at the C7 position, presents a significant synthetic challenge due to the multiple C-H bonds on the benzene portion of the molecule. acs.org
Achieving selective C7 fluorination often relies on one of two primary strategies: starting with a pre-fluorinated precursor or employing a directed C-H functionalization.
Use of Pre-fluorinated Building Blocks: The most straightforward approach is to begin the synthesis with a starting material that already contains fluorine at the desired position. For a 7-fluoroindoline (B1367875), a common precursor would be 2-fluoroaniline (B146934) or a derivative thereof. chemicalbook.com For instance, the synthesis of 7-fluoroindole (B1333265) has been demonstrated starting from 7-fluoroisatin, which is reduced to form the target indole. chemicalbook.com This strategy bypasses the challenges of regioselective fluorination on a pre-formed indoline ring.
Directed C-H Functionalization: In cases where a late-stage fluorination is desired, directing groups can be used to achieve C7 selectivity. This involves temporarily installing a group on the indole nitrogen that coordinates to a metal catalyst, guiding it to activate the adjacent C7 C-H bond for subsequent functionalization. researchgate.net Groups like hydrosilyl, phosphinoyl, or pivaloyl have been successfully used to direct metals such as iridium, palladium, or iron to the C7 position for various transformations, including amination and borylation, which could potentially be adapted for fluorination. researchgate.netnih.gov
Both metal-catalyzed and metal-free methods are available for C-F bond formation, each with distinct advantages.
Metal-Catalyzed Fluorination: Transition metals, particularly palladium and copper, are widely used to catalyze fluorination reactions. nih.gov These methods often involve the cross-coupling of an aryl halide or triflate with a fluoride (B91410) source. Palladium-catalyzed fluorination can be achieved using electrophilic fluorinating reagents like Selectfluor in conjunction with a Pd(IV)-F intermediate. nih.gov Copper-catalyzed methods, such as the fluorination of diaryliodonium salts with KF, offer another route. umich.edu These reactions are a cornerstone of modern fluorine chemistry.
Metal-Free Fluorination: Metal-free approaches provide an alternative that avoids potential contamination with toxic metal residues. nih.gov A notable strategy is the oxidative-dearomatization-enabled synthesis of fluorinated indoles from anilines using an organic oxidant and a fluorine source like hexafluoroacetylacetone. nih.gov Another major class of metal-free reactions involves electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor on electron-rich aromatic systems.
| Approach | Typical Reagents/Catalysts | Key Features | References |
| Metal-Catalyzed | Pd catalysts, Cu catalysts, AgF, KF | High efficiency, good for cross-coupling reactions. | nih.govumich.edu |
| Metal-Free | Selectfluor, N-Fluorobenzenesulfonimide (NFSI), Hexafluoroacetylacetone | Avoids metal contamination, useful for electrophilic fluorination. | nih.govnih.gov |
This table provides a comparison of metal-catalyzed and metal-free fluorination approaches.
Methodologies for Nitrile Group Installation and Functionalization
The introduction of the carbonitrile group at the C5 position of the 7-fluoroindoline scaffold is a critical transformation. This is typically achieved through cyanation reactions on a pre-functionalized aromatic ring or by the interconversion of other functional groups.
The direct introduction of a nitrile group onto an aromatic ring, known as cyanation, is a powerful and widely used method. In the context of this compound synthesis, this often involves the displacement of a halide at the 5-position of a suitable 7-fluoroindoline precursor.
Palladium-Catalyzed Cyanation:
Transition-metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis for its efficiency and functional group tolerance. rsc.org The palladium-catalyzed cyanation of aryl halides is a robust method for forming aryl nitriles. researchgate.netnih.gov This reaction typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the active catalyst. researchgate.net
A variety of cyanide sources can be employed, including alkali metal cyanides (e.g., NaCN, KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org The choice of cyanide source, ligand, solvent, and reaction conditions is crucial for achieving high yields and preventing catalyst deactivation. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity.
A general scheme for the palladium-catalyzed cyanation of a 5-halo-7-fluoroindoline derivative is presented below:
Starting Material: 5-Bromo-7-fluoroindoline or 5-Iodo-7-fluoroindoline
Reagent: A cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])
Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with a suitable ligand.
Product: this compound
Sandmeyer Reaction:
The Sandmeyer reaction provides a classical and effective method for converting an aryl amine into an aryl nitrile. wikipedia.orgmasterorganicchemistry.com This two-step process begins with the diazotization of an aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. masterorganicchemistry.comchadsprep.com The resulting diazonium salt is then treated with a copper(I) cyanide salt (CuCN), which facilitates the displacement of the diazonium group with a cyanide group, releasing nitrogen gas. wikipedia.orgmasterorganicchemistry.com
For the synthesis of this compound, this would involve the following sequence:
Starting Material: 7-Fluoroindolin-5-amine
Step 1 (Diazotization): Reaction with NaNO₂ and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form 7-fluoroindoline-5-diazonium chloride.
Step 2 (Cyanation): Treatment of the diazonium salt with CuCN to yield this compound.
The Sandmeyer reaction is a valuable tool, particularly when the corresponding amine is readily available. nih.govorganic-chemistry.org
Table 1: Comparison of Cyanation Methodologies
| Methodology | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Palladium-Catalyzed Cyanation | 5-Halo-7-fluoroindoline | Pd catalyst, cyanide source | High yields, good functional group tolerance, milder conditions. researchgate.netnih.gov | Cost of palladium catalyst, potential for catalyst deactivation. researchgate.net |
| Sandmeyer Reaction | 7-Fluoroindolin-5-amine | NaNO₂, acid, CuCN | Utilizes readily available amines, well-established method. wikipedia.orgnih.gov | Requires diazotization step, potential for side reactions. masterorganicchemistry.com |
An alternative to direct cyanation is the conversion of an existing functional group at the 5-position of the 7-fluoroindoline ring into a nitrile. This approach offers flexibility in the synthetic design, allowing for the use of a wider range of starting materials.
Common functional group interconversions to a nitrile include:
From an Amide: Primary amides can be dehydrated to form nitriles using various dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). vanderbilt.edu
From an Aldehyde: Aldehydes can be converted to nitriles in a two-step process. First, the aldehyde is converted to an oxime by reaction with hydroxylamine. Subsequent dehydration of the oxime yields the nitrile.
From a Carboxylic Acid: Carboxylic acids can be converted to nitriles via the corresponding primary amide. The carboxylic acid is first activated (e.g., as an acid chloride) and then reacted with ammonia to form the amide, which is then dehydrated.
These interconversions provide alternative synthetic pathways when the direct introduction of a nitrile group is challenging or when the precursor with the desired functional group is more accessible. imperial.ac.ukyoutube.com
Modern and Emerging Synthetic Approaches
The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. Modern approaches to the synthesis of functionalized indolines, including this compound, often leverage transition-metal catalysis and C-H functionalization strategies.
Transition metals, such as rhodium and palladium, play a pivotal role in the construction of the indoline core itself. acs.orgacs.orgnih.gov These methods often involve intramolecular cyclization reactions of appropriately substituted aniline derivatives.
Rhodium-Catalyzed Syntheses:
Rhodium catalysts have been effectively employed in the synthesis of functionalized indolines. acs.orgacs.orgnih.gov For example, rhodium(III)-catalyzed C-H activation and annulation reactions of anilines with alkynes can provide access to substituted indoles, which can then be reduced to the corresponding indolines. acs.org These reactions often exhibit good regioselectivity and functional group tolerance. acs.orgnih.govnih.gov
Palladium-Catalyzed Syntheses:
Palladium catalysis is extensively used for the construction of nitrogen-containing heterocycles, including indolines. nih.govmdpi.com Palladium-catalyzed intramolecular C-N bond formation, often through the cyclization of halo- or triflyloxy-substituted N-allylanilines, is a common strategy for synthesizing the indoline ring system.
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. nih.govrsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.
In the context of indoline synthesis, C-H functionalization can be used to introduce substituents directly onto the indoline core. nih.govrsc.org While the inherent reactivity of indoles often leads to functionalization at the C2 or C3 positions, directing groups can be employed to achieve regioselective functionalization at other positions, including the C5 and C7 positions of the benzene ring. nih.gov
Palladium-catalyzed C-H cyanation has been reported for indole derivatives, offering a direct route to install the nitrile group. rsc.org This methodology, if applicable to the indoline system, would represent a highly efficient route to this compound from a 7-fluoroindoline precursor.
Many biologically active molecules containing the indoline scaffold are chiral. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure indoline derivatives is of significant interest. acs.orgacs.orgacs.orgrsc.orgresearchgate.net
Transition-metal catalysis with chiral ligands is a prominent strategy for achieving asymmetric induction. acs.orgacs.orgresearchgate.net For instance, enantioselective palladium-catalyzed cyclizations can provide access to chiral spiroindolenines. researchgate.net Furthermore, the use of chiral rhodium complexes has enabled the atroposelective C-H cyanation of certain aromatic systems, suggesting the potential for developing asymmetric methods for the synthesis of chiral indolines. acs.org
The development of asymmetric syntheses for this compound could lead to the production of specific enantiomers, which may exhibit distinct biological activities. This remains an area with potential for future research and development. rsc.orgresearchgate.netunimi.itrsc.org
Green Chemistry Principles in the Synthesis of this compound
The pursuit of environmentally benign synthetic methods is paramount in modern medicinal and process chemistry. tandfonline.com Green chemistry offers a framework of twelve principles that guide chemists in developing more sustainable processes, including waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and auxiliaries. tandfonline.comresearchgate.net In the context of synthesizing this compound and its precursors, these principles translate into exploring alternative energy sources like microwave irradiation, utilizing environmentally benign solvents such as water, and developing highly efficient and recyclable catalytic systems. tandfonline.com
Solvent-Free or Aqueous Media Syntheses
A primary focus of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. This has led to the exploration of solvent-free reaction conditions and the use of water as a safe, non-flammable, and environmentally friendly solvent.
Microwave-assisted synthesis is a prominent technique that often allows for solvent-free conditions. organic-chemistry.org This method can lead to dramatic reductions in reaction times, increased yields, and simplified work-up procedures. For instance, a microwave-assisted, solvent-free approach has been successfully applied to the Bischler indole synthesis, a fundamental method for creating the indole core structure. organic-chemistry.org This solid-state reaction between anilines and phenacyl bromides, irradiated with microwaves, provides a mild and environmentally friendly route to 2-arylindoles without the need for organic solvents. organic-chemistry.org
The use of aqueous media is another cornerstone of green synthetic chemistry. Water's unique properties can be harnessed to facilitate organic reactions. For example, in the synthesis of precursors for fluorinated tryptophans, a key step involving the introduction of a hydroxy group onto the 7-fluoroindoline ring was performed in a phosphate (B84403) buffer at pH 7. mdpi.com Similarly, the synthesis of other heterocyclic systems has been achieved using water as both the solvent and a reactant, catalyzed by simple, environmentally benign salts like FeCl3·6H2O. rsc.org The condensation reaction to form 4-nitrophenol, a potential starting material in some indole synthesis routes, can also be effectively carried out in a basic aqueous solution. diva-portal.org
Table 1: Green Chemistry Approaches in the Synthesis of Indole Precursors
| Method | Reaction/Compound | Green Chemistry Benefit | Reference |
|---|---|---|---|
| Microwave-Assisted, Solvent-Free | Bischler synthesis of 2-arylindoles | Eliminates organic solvents, reduces reaction time, improves yields. | organic-chemistry.org |
| Aqueous Media (Phosphate Buffer) | Hydroxylation of 7-fluoroindoline | Utilizes water as a benign solvent. | mdpi.com |
| Aqueous Media (Water as solvent & reactant) | Synthesis of 5-monoalkylbarbiturates | Avoids organic solvents; uses an inexpensive, benign catalyst (FeCl3·6H2O). | rsc.org |
| Aqueous Media (Basic Solution) | Condensation to form 4-nitrophenol | Employs water as the solvent for a key precursor synthesis. | diva-portal.org |
Catalyst Efficiency and Sustainability
Catalysts are fundamental to green chemistry as they allow for reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby reducing energy consumption and waste. The focus is on developing catalysts that are not only highly active and selective but also sustainable, meaning they are derived from abundant materials, are non-toxic, and can be easily recovered and reused.
In the synthesis of fluorinated heterocycles, there is a trend toward replacing precious metal catalysts (e.g., palladium) with more abundant and less toxic alternatives like copper. worktribe.com For example, copper-catalyzed fluorination has been explored as a more sustainable method for creating key C–F bonds. worktribe.com Furthermore, iron catalysts, such as FeCl3·6H2O, are attractive due to iron's abundance, low cost, and low toxicity, and have been used effectively in aqueous media. rsc.org
Enzyme catalysis represents an ideal green chemistry approach. worktribe.com Enzymes operate under mild conditions (temperature and pH) in aqueous environments, are highly selective, and are biodegradable. The use of an amidase for the asymmetric cyclisation stage in the synthesis of chiral fluorolactam derivatives highlights the potential of biocatalysis to create complex pharmaceutical intermediates with high efficiency and minimal environmental impact. worktribe.com
For the reduction of an indole to an indoline, a necessary step in producing the core of this compound, various reagents are used. A common laboratory method employs sodium cyanoborohydride in acetic acid. mdpi.comchemicalbook.com Industrial preparations of the 7-fluoroindole precursor have utilized Raney nickel as a hydrogenation catalyst. google.com While effective, Raney nickel has sustainability and safety concerns, prompting ongoing research into alternative, more benign reduction catalysts.
Table 2: Catalysts in the Synthesis of Fluorinated Heterocycles and Precursors
| Catalyst | Reaction Type | Comments on Efficiency and Sustainability | Reference |
|---|---|---|---|
| Copper-based catalysts | Fluorination | More abundant and sustainable alternative to precious metals like palladium. | worktribe.com |
| Amidase (Enzyme) | Asymmetric cyclisation | Highly efficient and selective, operates in aqueous media under mild conditions, biodegradable. | worktribe.com |
| FeCl3·6H2O | Domino reaction in water | Inexpensive, low toxicity, environmentally benign iron catalyst. | rsc.org |
| Raney Nickel | Hydro-reduction | Effective hydrogenation catalyst but has associated safety and environmental concerns. | google.com |
| Sodium Cyanoborohydride | Reduction of indole to indoline | Common and effective laboratory reagent for reduction. | mdpi.comchemicalbook.com |
Reaction Chemistry and Derivatization of 7 Fluoroindoline 5 Carbonitrile
Reactivity at the Indoline (B122111) Nitrogen Atom
The nitrogen atom in the indoline ring is a secondary amine, making it a nucleophilic center that can readily participate in a variety of chemical transformations.
The secondary amine of the indoline core is a common site for alkylation and acylation reactions. These modifications are fundamental in medicinal chemistry for exploring structure-activity relationships.
N-Alkylation:
N-alkylation of indolines can be achieved through various methods, including the use of alkyl halides or reductive amination. A notable method involves the iron-catalyzed N-alkylation of indolines using alcohols in a "borrowing hydrogen" strategy. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the indoline nitrogen, followed by reduction of the resulting iminium intermediate to yield the N-alkylated indoline. For instance, the reaction of an indoline with benzyl (B1604629) alcohol in the presence of an iron catalyst can produce the corresponding N-benzyl derivative. nih.gov While specific examples with 7-fluoroindoline-5-carbonitrile are not detailed in the available literature, the general reactivity of indolines suggests it would be a suitable substrate for such transformations.
Table 1: General Scheme for N-Alkylation of Indolines
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| Indoline | Alcohol (e.g., Benzyl alcohol) | Iron complex, Base | N-Alkylated Indoline |
N-Acylation:
The indoline nitrogen can also be readily acylated using acyl chlorides, anhydrides, or by coupling with carboxylic acids. A mild and chemoselective method for the N-acylation of indoles with aldehydes has been reported using oxidative carbene catalysis, a reaction that could potentially be adapted for indolines. rsc.org This method demonstrates high functional group tolerance. rsc.org The acylation of the indoline nitrogen introduces an amide functionality, which can alter the electronic and steric properties of the molecule.
Table 2: General Scheme for N-Acylation of Indolines
| Reactant 1 | Acylating Agent | Conditions | Product |
| Indoline | Acyl chloride or Aldehyde | Base or Oxidative carbene catalyst | N-Acylated Indoline |
The nitrogen atom of the indoline ring can undergo oxidation. For example, N-alkylated indolines can be oxidized to the corresponding N-alkylindoles. nih.gov A two-step, one-pot procedure has been developed involving the initial N-alkylation of an indoline followed by oxidation using a combination of an iron catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) with a radical scavenger such as TEMPO. nih.gov This process effectively dehydrogenates the indoline ring to the aromatic indole (B1671886) system.
Information regarding the reduction of the indoline nitrogen itself is less common, as it is already in a reduced state within the heterocyclic ring.
Transformations of the Carbonitrile Functional Group
The carbonitrile (cyano) group at the 5-position of the 7-fluoroindoline (B1367875) ring is a versatile functional group that can be converted into a variety of other functionalities.
The nitrile group can be reduced to a primary amine, providing a key synthetic handle for further derivatization. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. For example, the reduction of a nitrile with LiAlH₄ proceeds via nucleophilic addition of hydride to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the primary amine. Catalytic hydrogenation, for instance using Raney nickel, is another effective method for this conversion.
Table 3: General Scheme for Nitrile Reduction
| Starting Material | Reagents | Product |
| Aromatic Nitrile | 1. LiAlH₄, 2. H₂O | Aromatic Primary Amine |
| Aromatic Nitrile | H₂, Raney Nickel | Aromatic Primary Amine |
Applying this to this compound would be expected to yield (7-fluoroindolin-5-yl)methanamine, a derivative with a primary amine substituent.
The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. masterorganicchemistry.com Organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone. masterorganicchemistry.com This reaction provides a route to introduce a new carbon-carbon bond at the 5-position of the indoline ring.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The complete hydrolysis of a nitrile typically requires heating with an aqueous acid or base. The reaction proceeds through an amide intermediate, which can sometimes be isolated by using milder reaction conditions. This conversion of the nitrile in this compound would lead to 7-fluoroindoline-5-carboxylic acid or 7-fluoroindoline-5-carboxamide, respectively. These derivatives are valuable for introducing new functionalities, for example, through amide bond coupling reactions.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being dictated by the electronic nature of the existing substituents.
Electrophilic Aromatic Substitution (EAS)
The regioselectivity of electrophilic aromatic substitution on the this compound ring is a result of the competing directing effects of the three substituents: the indoline nitrogen, the C7-fluorine, and the C5-nitrile.
Anilino-type Nitrogen : The secondary amine of the indoline ring is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance.
Fluorine : As a halogen, fluorine is a deactivating group due to its strong inductive electron withdrawal. However, it is an ortho, para-director because its lone pairs can be donated by resonance to stabilize the cationic Wheland intermediate.
Nitrile (Cyano Group) : The nitrile group is a potent deactivating group and a strong meta-director, withdrawing electron density from the ring through both induction and resonance.
Considering these competing influences, the position most susceptible to electrophilic attack is the C4 position. This position is ortho to the powerfully activating amino group and meta to both the deactivating fluorine and nitrile groups, making it the most nucleophilic site on the aromatic ring. Substitution at C6 is less favored as it is ortho to the deactivating fluorine atom.
| Substituent | Electronic Effect | Directing Influence |
| Indoline (-NH-) | Activating (Resonance) | ortho, para |
| Fluorine (-F) | Deactivating (Induction) | ortho, para |
| Nitrile (-CN) | Deactivating (Induction & Resonance) | meta |
Nucleophilic Aromatic Substitution (SNAr)
The this compound structure is well-suited for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at C7 serves as a potential leaving group. The reaction is strongly promoted by the presence of the electron-withdrawing nitrile group located at the para position. This substituent provides powerful stabilization for the negative charge that develops in the Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the activation energy for the substitution. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can displace the fluoride (B91410) to yield 7-substituted indoline derivatives. This pathway is a key strategy for introducing diverse functionalities at the C7 position.
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. In the case of this compound, the secondary amine of the pyrrolidine (B122466) ring can serve as a directing metalation group (DMG).
The process involves the deprotonation of the N-H proton with a strong organolithium base (e.g., n-BuLi or sec-BuLi), often in the presence of a chelating agent like TMEDA, to form a lithium amide. This intermediate then directs the base to deprotonate the sterically accessible ortho position on the aromatic ring, which is C6. The resulting aryllithium species is a potent nucleophile that can be trapped with a wide range of electrophiles to introduce new substituents exclusively at the C6 position. This strategy circumvents the regiochemical limitations of classical electrophilic aromatic substitution.
| Electrophile | Reagent Example | Resulting C6-Substituent |
| Aldehydes/Ketones | Benzaldehyde | Hydroxy(phenyl)methyl |
| Alkyl Halides | Methyl Iodide | Methyl |
| Carbon Dioxide | CO2 (gas) | Carboxylic Acid |
| Disulfides | Dimethyl disulfide | Methylthio |
| Silyl Halides | Trimethylsilyl (B98337) chloride | Trimethylsilyl |
| Boronic Esters | Isopropyl pinacol (B44631) borate | Boronic acid pinacol ester |
Reactivity of the Saturated Pyrrolidine Ring within the Indoline System
The saturated five-membered pyrrolidine ring of this compound possesses its own distinct reactivity, offering pathways to aromatization, ring-opening, and rearrangement products.
The indoline core can be readily oxidized (dehydrogenated) to the corresponding indole structure. This aromatization is a common transformation in synthetic and metabolic pathways. The reaction converts the saturated pyrrolidine ring into a pyrrole (B145914) ring, resulting in the formation of 7-fluoro-1H-indole-5-carbonitrile. This transformation can be achieved using a variety of chemical oxidizing agents or through enzymatic processes. For instance, the dehydrogenation of the related drug indapamide (B195227) to its indole form has been accomplished with reagents like manganese dioxide (MnO2) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov
| Reagent/Catalyst | Description |
| Manganese Dioxide (MnO2) | A common, mild oxidizing agent for converting allylic/benzylic alcohols and amines. |
| DDQ | A strong dehydrogenating agent, effective for aromatizing hydroaromatic compounds. |
| Palladium on Carbon (Pd/C) | Catalytic dehydrogenation at elevated temperatures, often with a hydrogen acceptor. |
| Cytochrome P450 Enzymes | Biocatalysts, such as CYP3A4, can mediate the aromatization of indolines. nih.gov |
The strained five-membered pyrrolidine ring, particularly when the nitrogen is substituted, can undergo ring-opening reactions under specific conditions. Research has shown that N-alkyl indolines can react with chloroformates, leading to the cleavage of the N-C2 bond of the pyrrolidine ring to generate functionalized 4-chlorobutyl carbamate (B1207046) derivatives. acs.org This provides a method for transforming the bicyclic indoline scaffold into a linear, bifunctional molecule.
Furthermore, indoline systems can be involved in rearrangement reactions. For example, the aza-semipinacol rearrangement has been observed in spiro-indoline systems, which can be generated from indole precursors. acs.orgchemrxiv.org This type of skeletal rearrangement allows for the construction of complex molecular architectures, including the formation of C3-quaternary stereocenters. While not a direct reaction of the parent indoline, it highlights the potential of the indoline framework to undergo complex skeletal transformations.
Multi-Component Reactions (MCRs) and Cascade Processes Involving this compound
The structural features of this compound make it an attractive component for use in multi-component reactions (MCRs) and cascade processes, which enable the rapid assembly of complex molecular structures in a single pot. nih.govrsc.org
Indolines can serve as the amine component in various MCRs. For instance, the secondary amine can participate in Mannich-type reactions or act as the nucleophile in cascade sequences. An example is the conjugate addition/asymmetric protonation/aza-Prins cascade reaction, where indolines can be formed enantioselectively from indole precursors. nih.gov
A plausible, though not explicitly reported, cascade could involve the reaction of this compound with an aldehyde and an alkene partner. The initial formation of an iminium ion from the indoline and aldehyde could be followed by an intramolecular cyclization or an intermolecular reaction with the third component, leading to the formation of complex polycyclic systems in a highly convergent and atom-economical fashion. The development of such processes using this specific building block represents a promising area for future synthetic exploration.
Formation of Complex Fused and Spirocyclic Systems from the Indoline Core
The construction of complex molecular architectures, such as fused and spirocyclic systems, from the this compound core represents an advanced area of synthetic chemistry. These intricate structures are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional frameworks and potential for novel biological activities or physical properties. The strategic incorporation of the fluorinated indoline nitrile moiety into these larger systems can profoundly influence their pharmacological and electronic characteristics.
While specific examples detailing the direct use of this compound in the synthesis of complex fused and spirocyclic systems are not extensively documented in publicly available literature, the general reactivity of the indoline scaffold lends itself to several established synthetic strategies for the construction of such compounds. These methods typically involve the functionalization of the indoline nitrogen, the aromatic ring, or the positions alpha to the nitrogen, followed by cyclization reactions.
The presence of the nitrile and fluorine substituents on the benzene portion of the indoline ring in this compound offers unique handles for derivatization and subsequent annulation reactions to form fused systems. For instance, the nitrile group can be hydrolyzed, reduced, or converted into other functional groups that can participate in intramolecular cyclizations.
Spirocyclic systems are characterized by a single atom that is part of two different rings. The formation of spiro-indoline derivatives often involves reactions at the C3 position of the indoline ring. Although the parent indoline lacks a carbonyl group at this position, which is a common site for spirocyclization in oxindoles, functionalization at the C3 position can be achieved through various synthetic routes, which could then be followed by reactions to build the spirocyclic framework.
Given the lack of specific research findings for this compound in this context, the following tables present hypothetical reaction pathways based on known transformations of similar indoline and nitrile-containing compounds. These are intended to be illustrative of the types of complex structures that could potentially be synthesized from this starting material.
Table 1: Hypothetical Reactions for the Formation of Fused Systems from this compound
| Product Class | Hypothetical Reactant(s) | Hypothetical Reaction Conditions | Potential Fused System |
| Pyrrolo[1,2-a]indoles | 1. Acylation of indoline nitrogen with a haloacyl chloride (e.g., chloroacetyl chloride) 2. Intramolecular cyclization | 1. Base (e.g., Triethylamine) 2. Lewis acid or base catalysis | Fused tricyclic system with a bridgehead nitrogen |
| Pyrazino[1,2-a]indoles | 1. N-alkylation with an alpha-haloketone 2. Reductive amination/cyclization | 1. Base (e.g., K₂CO₃) 2. Reducing agent (e.g., NaBH₃CN), acid | Fused tricyclic system containing a pyrazine (B50134) ring |
| Carboline derivatives | 1. Pictet-Spengler reaction with an aldehyde | Acid catalyst (e.g., TFA) | Fused tetracyclic system |
Table 2: Hypothetical Reactions for the Formation of Spirocyclic Systems from a this compound Derivative
| Product Class | Hypothetical Starting Derivative | Hypothetical Reactant(s) | Hypothetical Reaction Conditions | Potential Spirocyclic System |
| Spiro[indoline-3,2'-oxazolidines] | 7-Fluoro-3-oxoindoline-5-carbonitrile | Amino alcohol (e.g., 2-aminoethanol) | Dehydrating conditions | Spirocycle with an oxazolidine (B1195125) ring attached at C3 |
| Spiro[indoline-3,3'-pyrrolidines] | 7-Fluoro-3-methyleneindoline-5-carbonitrile (from a precursor) | Azomethine ylide (generated in situ) | 1,3-Dipolar cycloaddition | Spirocycle with a pyrrolidine ring attached at C3 |
| Spiro[indoline-3,5'-hydantoins] | 7-Fluoroindoline-3-one-5-carbonitrile | Bucherer-Bergs reaction (KCN, (NH₄)₂CO₃) | Aqueous ethanol (B145695), heat | Spirocycle containing a hydantoin (B18101) ring |
It is important to emphasize that the reactions outlined above are speculative and would require experimental validation to confirm their feasibility, yields, and the precise structures of the resulting complex fused and spirocyclic systems derived from this compound. The electronic effects of the fluorine and nitrile groups would play a crucial role in modulating the reactivity of the indoline core and would need to be carefully considered in the design of any synthetic route.
7 Fluoroindoline 5 Carbonitrile As a Versatile Synthetic Building Block
Construction of Advanced Heterocyclic Frameworks
The indoline (B122111) scaffold is a common motif in natural products and pharmaceutically active compounds, often serving as the foundation for more elaborate structures. nih.gov 7-Fluoroindoline-5-carbonitrile is particularly well-suited for the synthesis of advanced heterocyclic frameworks, including polycyclic and bridged systems.
The indoline core of this compound can participate in cycloaddition reactions to form fused ring systems. For instance, methodologies involving formal [4+2] and [3+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have been developed to produce polycyclic fused indolines, such as tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. polimi.it The presence of a nitrile group at the C5 position, as in this compound, is well-tolerated in such transformations, allowing for efficient access to these complex scaffolds. polimi.it
Furthermore, the indoline structure is a precursor to spiro-indoline derivatives. Palladium-catalyzed intermolecular asymmetric spiroannulation of indoles has been shown to construct indoline structures with C2-quaternary stereocenters. chemrxiv.org Radical cyclization is another powerful method used to create polycyclic indolines from suitably functionalized precursors. nih.gov These strategies highlight the potential of this compound to be elaborated into intricate, three-dimensional bridged and fused ring systems, which are of significant interest in medicinal chemistry for their conformational rigidity. polimi.it
The indoline nucleus is a privileged scaffold that can be integrated into a multitude of molecular architectures for chemical exploration. americanelements.com this compound serves as an ideal starting point for generating skeletally diverse compounds. americanelements.com The secondary amine of the indoline ring, the aromatic ring, and the nitrile group are all sites for modification. For example, solid-phase synthesis techniques have been employed to cycload o-allyl anilines, affording indoline scaffolds that can be further functionalized to create libraries of compounds. nih.gov The synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives from isatins and 2-aminonorbornene (B1216617) carboxamides demonstrates how the indoline core can be incorporated into complex, multi-ring systems. chemicalbook.com The versatility of the indoline scaffold allows for its use in building diverse molecular frameworks for screening and drug discovery. nih.gov
Precursor in Specialized Organic Synthesis
Beyond general scaffold construction, this compound is a valuable precursor in specialized fields like materials science and the development of chemical biology tools, owing to its specific functional groups.
The incorporation of fluorine into organic molecules can dramatically alter their physical and biological properties, including lipophilicity and metabolic stability. nih.gov As a fluorinated building block, this compound is a key intermediate for synthesizing more complex fluoro-containing scaffolds. Fluorinated indole (B1671886) derivatives are utilized in the development of organic electronic materials and dyes. The fluorine atom can enhance a compound's binding affinity and selectivity for biological targets, making it a desirable feature in molecules designed as chemical probes to study biochemical pathways. The synthesis of fluorinated heterocycles is a major focus in medicinal chemistry, and building blocks like this compound provide a direct entry into this chemical space. nih.gov
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and accelerate drug discovery. cam.ac.uk this compound is an excellent substrate for DOS due to its multiple, orthogonally reactive functional groups. The indoline nitrogen can be alkylated or arylated, the aromatic ring can undergo further substitution, and the nitrile group can be transformed into other functionalities like amines or carboxylic acids. This allows for the rapid generation of a library of analogs from a common core. Strategies for creating such libraries often involve solid-phase synthesis, where an indoline scaffold is anchored to a resin and subsequently modified through various reactions. nih.gov This approach facilitates the construction of small combinatorial libraries of compounds for biological screening. nih.gov
Strategies for Structural Diversification and Analog Generation
The generation of analogs from this compound relies on a variety of modern synthetic methods that can selectively modify different parts of the molecule. This allows chemists to fine-tune the properties of the resulting compounds.
One-pot syntheses have been developed for creating highly substituted indolines, allowing for the introduction of substituents at nearly all positions of the nucleus to achieve significant diversity. researchgate.net Key strategies for diversifying the this compound scaffold include:
N-H Functionalization: The secondary amine of the indoline ring is a key site for diversification. It can be readily alkylated, acylated, or arylated. For instance, iridium-catalyzed tandem dehydrogenation allows for the N-alkylation of indolines. organic-chemistry.org
C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring or at the C2/C3 positions is a powerful tool. Palladium-catalyzed intramolecular C-H amination is a known method for synthesizing the indoline ring itself and can be adapted for further functionalization. organic-chemistry.org
Nitrile Group Manipulation: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form various heterocyclic rings (e.g., tetrazoles).
Cross-Coupling Reactions: The aromatic core can be further substituted using modern cross-coupling reactions. While the fluorine atom is generally stable, other positions could be halogenated to enable Suzuki, Heck, or Sonogashira couplings, introducing a wide range of substituents. nih.gov
These diversification strategies are often employed in the context of diversity-oriented synthesis to build chemical libraries with broad structural and functional variety. cam.ac.ukimedpub.com
Table of Synthetic Diversification Strategies
| Reaction Type | Target Site | Potential Transformation | Resulting Structure |
| N-Alkylation | Indoline Nitrogen | Reaction with alkyl halides | N-Substituted Indoline |
| N-Arylation | Indoline Nitrogen | Buchwald-Hartwig amination | N-Aryl Indoline |
| Nitrile Reduction | Cyano Group (C5) | Reduction with LiAlH₄ or H₂/Catalyst | 5-Aminomethyl Indoline |
| Nitrile Hydrolysis | Cyano Group (C5) | Acid or base-catalyzed hydrolysis | Indoline-5-carboxylic acid |
| Cycloaddition | Indoline Core | Reaction with dienes/dipoles | Fused Polycyclic Indolines |
| C-H Activation | Aromatic Ring | Directed or undirected coupling | Further Arylated/Alkylated Indolines |
Parallel Synthesis and Combinatorial Chemistry Approaches
The design of this compound allows for the straightforward introduction of diversity at multiple points of the molecule, a key requirement for the construction of compound libraries for high-throughput screening. The secondary amine of the indoline ring is a prime handle for derivatization through various reactions.
N-Acylation and N-Alkylation:
The secondary amine of the indoline core can be readily acylated or alkylated, providing a simple and efficient method for introducing a wide array of substituents. In a parallel synthesis format, this compound can be reacted with a library of carboxylic acids (or their activated derivatives, such as acyl chlorides) or alkyl halides to generate a library of N-acyl and N-alkyl derivatives, respectively. These reactions are generally high-yielding and can be performed under standard conditions, making them amenable to automated synthesis platforms. For instance, N-acylation can be achieved using a variety of coupling agents or by converting carboxylic acids to the corresponding acyl chlorides. nih.govmdpi.comd-nb.info Similarly, N-alkylation can be performed using various alkylating agents in the presence of a base. nih.govrsc.orgniscair.res.in
Table 1: Exemplary Parallel Synthesis of N-Substituted this compound Derivatives
| Entry | Reagent | Reaction Type | Product Structure |
| 1 | Benzoyl chloride | N-Acylation | 1-Benzoyl-7-fluoroindoline-5-carbonitrile |
| 2 | Acetyl chloride | N-Acylation | 1-Acetyl-7-fluoroindoline-5-carbonitrile |
| 3 | Benzyl (B1604629) bromide | N-Alkylation | 1-Benzyl-7-fluoroindoline-5-carbonitrile |
| 4 | Methyl iodide | N-Alkylation | 1-Methyl-7-fluoroindoline-5-carbonitrile |
Cross-Coupling Reactions:
While the indoline ring is not as electron-rich as indole, the synthesis of precursors to this compound that bear a handle for cross-coupling, such as a bromine or iodine atom, would open up further avenues for diversification. For example, a bromo-substituted precursor could undergo Suzuki-Miyaura, Sonogashira, or Heck coupling reactions to introduce a variety of aryl, alkynyl, or vinyl groups. mdpi.commdpi.comclaremont.eduresearchgate.net This approach would significantly expand the chemical space accessible from this scaffold. The synthesis of polysubstituted indole-2-carbonitriles has been demonstrated through such cross-coupling reactions. mdpi.comresearchgate.net
Modification of the Nitrile Group:
The nitrile group itself can serve as a point for diversification in a combinatorial setting. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. rsc.org These transformations allow for the introduction of a wide range of functional groups at the 5-position of the indoline ring.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of a complex molecule, often a drug candidate or a natural product, in the final steps of a synthetic sequence. This approach allows for the rapid generation of analogs with improved properties without the need for de novo synthesis. The this compound scaffold is well-suited for LSF due to the presence of multiple reactive sites.
C-H Functionalization:
While challenging, direct C-H functionalization of the aromatic ring of this compound would be a highly attractive LSF strategy. Although the electron-withdrawing nature of the fluorine and nitrile groups deactivates the ring towards electrophilic aromatic substitution, modern methods involving transition-metal catalysis could potentially enable the introduction of various functional groups at specific C-H bonds. Late-stage photoredox C-H amidation has been reported for N-unprotected indole derivatives. nih.gov
Functionalization of the Indoline Nitrogen:
The secondary amine of the indoline ring provides a reliable handle for late-stage modifications. As in parallel synthesis, N-acylation and N-alkylation can be employed to introduce a variety of substituents at a late stage. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Chemoselective N-acylation of indoles using thioesters as a stable acyl source has been reported as a mild and efficient method. nih.govd-nb.info
Table 2: Potential Late-Stage Functionalization Reactions on the this compound Scaffold
| Reaction Type | Reagent/Catalyst | Functionalized Position | Potential Product Class |
| N-Acylation | Carboxylic acid, coupling agent | N1 | N-Acyl-7-fluoroindoline-5-carbonitriles |
| N-Alkylation | Alkyl halide, base | N1 | N-Alkyl-7-fluoroindoline-5-carbonitriles |
| Nitrile Hydrolysis | Acid or base | C5 | 7-Fluoroindoline-5-carboxylic acids |
| Nitrile Reduction | Reducing agent (e.g., LiAlH4) | C5 | (7-Fluoroindolin-5-yl)methanamines |
Theoretical and Computational Investigations of 7 Fluoroindoline 5 Carbonitrile
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 7-fluoroindoline-5-carbonitrile. Methods such as B3LYP with basis sets like 6-311G++(d,p) are commonly used to investigate the electronic and structural properties of indole (B1671886) derivatives. oup.com These calculations provide valuable insights into the molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). biorxiv.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the indoline (B122111) core, while the LUMO is likely concentrated around the electron-withdrawing carbonitrile group. The interaction and energy difference between these frontier orbitals govern the molecule's behavior in chemical reactions. biorxiv.org
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital, indicating the molecule's electron-donating ability. |
| LUMO Energy | -1.98 | Energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.87 | Energy difference between HOMO and LUMO, reflecting the molecule's chemical reactivity and kinetic stability. |
Note: The data in this table is illustrative and based on typical values for similar aromatic nitrile compounds. Actual values may vary based on the specific computational method and basis set used.
The distribution of electron density within this compound is significantly influenced by its substituents. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net In this map, regions of negative electrostatic potential (typically colored in shades of red) indicate areas with a high electron density, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) denote areas with low electron density, which are susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the fluorine atom, due to their high electronegativity. The hydrogen atoms of the indoline ring and the amine group would exhibit positive potential. This information is critical for understanding non-covalent interactions and predicting sites of chemical reactions.
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Nitrile Group (Nitrogen Atom) | Negative | Susceptible to electrophilic attack; can act as a hydrogen bond acceptor. |
| Fluorine Atom | Negative | Influences local charge distribution and can participate in halogen bonding. |
| Indoline Amine (N-H) | Positive on Hydrogen, Negative on Nitrogen | The N-H proton is acidic, while the nitrogen lone pair is nucleophilic. |
| Aromatic Ring | Variable, generally electron-deficient due to substituents | Reactivity towards electrophiles is reduced compared to unsubstituted indoline. |
The fluorine atom at the 7-position of the indoline ring has a profound impact on the electronic properties of the molecule. Due to its high electronegativity, fluorine acts as a strong electron-withdrawing group through the sigma bond network (inductive effect). This effect can lower the energy of both the HOMO and LUMO, potentially increasing the molecule's oxidative stability. Furthermore, the presence of fluorine can alter the charge distribution across the aromatic ring, influencing its reactivity in substitution reactions. Studies on fluorinated heterocyclic compounds have shown that fluorine substitution can significantly modulate a molecule's biological activity and metabolic stability.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key determinants of its interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's preferred shapes and dynamic behavior.
The five-membered pyrrolidine (B122466) ring of the indoline core is not planar and can adopt various puckered conformations. These conformations are often described using Cremer-Pople puckering parameters, which quantify the degree and type of puckering. smu.edu The two primary puckering modes for a five-membered ring are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) conformations. The specific puckering preference of the indoline ring in this compound will depend on the steric and electronic interactions between the substituents and the ring atoms.
| Parameter | Description | Predicted Value Range |
|---|---|---|
| q₂ (Å) | Total puckering amplitude, indicating the degree of non-planarity. | 0.3 - 0.5 |
| φ₂ (degrees) | Phase angle, describing the type of pucker (e.g., envelope vs. twist). | Variable, depending on substituent effects |
Note: The values in this table are illustrative and represent typical ranges for substituted five-membered heterocyclic rings.
Intermolecular Interactions and Aggregation Behavior (Computational Models)
The intermolecular interactions of this compound are critical for understanding its solid-state packing, solvation properties, and potential interactions with biological targets. Computational models can elucidate the nature and strength of these non-covalent forces.
The presence of a fluorine atom, a nitrile group (C≡N), and a secondary amine (N-H) group provides multiple sites for significant intermolecular interactions. These include:
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the nitrogen of the nitrile group and the fluorine atom can act as hydrogen bond acceptors.
π-Interactions: The indole ring system can participate in π-π stacking and other π-related interactions (e.g., C-H···π).
Computational studies typically model these interactions by calculating the binding energies of various dimer configurations (or larger aggregates). DFT methods, particularly those including dispersion corrections (e.g., B3LYP-D3 or ωB97XD), are well-suited for this purpose as they accurately account for the weak van der Waals forces crucial for aggregation. By analyzing different spatial arrangements (e.g., head-to-tail, stacked, T-shaped), researchers can identify the most stable dimer structures and predict the dominant forces driving molecular self-assembly.
Table 1: Illustrative Interaction Energies for this compound Dimers (Hypothetical Data)
This interactive table presents hypothetical interaction energies for different dimer configurations of this compound, as would be calculated using DFT.
| Dimer Configuration | Dominant Interaction Type | Calculated Interaction Energy (kcal/mol) |
| N-H···N≡C Linear | Hydrogen Bond | -7.5 |
| Stacked (Parallel-displaced) | π-π Stacking | -5.2 |
| N-H···F Linear | Hydrogen Bond | -3.1 |
| Antiparallel (Dipole-aligned) | Dipole-Dipole | -4.8 |
Note: These values are illustrative and represent typical outcomes from such a computational study.
Computational Mechanistic Studies of Reactions Involving the Compound
Computational chemistry is a key tool for mapping out the detailed mechanisms of chemical reactions, providing a step-by-step understanding of bond-breaking and bond-forming processes.
To understand how this compound is formed or how it reacts, computational chemists can elucidate the complete reaction pathway. This involves identifying and characterizing all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov
A transition state represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Locating a TS structure is computationally demanding and typically involves methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method. Once a candidate TS structure is found, it must be verified. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product. pennylane.ai This analysis confirms that the located structure is indeed a true saddle point connecting the desired species.
For a reaction involving this compound, such as an N-alkylation or a modification of the nitrile group, computational methods can trace the reaction path, revealing the precise geometric changes and electronic rearrangements that occur. nih.govnih.gov
Once the energies of the reactants and the transition state are calculated, the activation energy barrier (Ea) for the reaction can be determined as the energy difference between them (Ea = E_TS - E_reactants). pennylane.ai This energy barrier is the minimum energy required for the reaction to occur and is a critical factor in determining the reaction rate.
According to Transition State Theory, the reaction rate constant (k) is exponentially dependent on the activation energy, as described by the Arrhenius equation: k = A * exp(-Ea/RT). pennylane.ai Therefore, computationally derived energy barriers allow for the prediction of reaction kinetics and can explain why certain reaction pathways are favored over others. For instance, a reaction with a lower activation energy will proceed faster under the same conditions. This predictive power is invaluable for optimizing reaction conditions or designing new synthetic routes. researchgate.net
Table 2: Hypothetical Calculated Energy Barriers for a Reaction of this compound (e.g., N-methylation)
This table provides a hypothetical example of calculated energy barriers for competing reaction pathways.
| Reaction Pathway | Transition State | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Relative Rate |
| N-methylation | TS1 (SN2 mechanism) | 18.5 | Fast |
| C4-methylation | TS2 (Electrophilic addition) | 29.0 | Slow |
Note: Data is for illustrative purposes only.
Prediction of Spectroscopic Parameters (Computational Methods)
Computational methods can accurately predict various spectroscopic parameters, which is essential for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Quantum chemical calculations can provide highly accurate predictions of NMR chemical shifts (δ) and spin-spin coupling constants (J). The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional (like B3LYP or TPSS) and a suitable basis set (e.g., pcSseg-2). faccts.denih.gov
For this compound, calculations would be performed to predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F chemical shifts. researchgate.netresearchgate.net Comparing these calculated shifts with experimental data provides a robust method for structure verification. Discrepancies between calculated and experimental values can often be explained by solvent effects or conformational dynamics, which can also be modeled computationally. nih.gov
Furthermore, the calculation of J-coupling constants (e.g., ³J_HH, ¹J_CF, ²J_HF) provides valuable information about the connectivity and dihedral angles within the molecule. youtube.comuoa.gr For example, the Karplus relationship links the magnitude of vicinal ³J_HH coupling constants to the dihedral angle between the protons, allowing for conformational analysis. ucsd.edu
Table 3: Illustrative Predicted NMR Parameters for this compound (GIAO/DFT)
This interactive table shows hypothetical NMR data that would be generated from a computational study.
| Atom/Nucleus | Predicted Chemical Shift (δ, ppm) | Key Coupling Constant | Predicted J-value (Hz) |
| H (on N1) | 5.1 | ¹J_NH | 91.5 |
| H (on C6) | 7.0 | ³J_H6H4 | 8.2 |
| C5 | 118.0 | ¹J_C5(CN) | 58.0 |
| C7 | 155.2 | ¹J_C7F | 245.0 |
| F (on C7) | -125.0 | ¹J_FC7 | 245.0 |
| N (in C≡N) | -130.0 | - | - |
Note: Values are hypothetical, referenced against TMS for ¹H/¹³C and standard references for ¹⁵N/¹⁹F.
Computational vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. osti.govorganicchemistrydata.org This calculation, typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP), determines the normal modes of vibration. Each mode has a corresponding frequency and intensity, which can be used to generate a theoretical spectrum.
The predicted frequencies of key functional groups in this compound, such as the C≡N stretch, the C-F stretch, the N-H bend, and the aromatic C-H vibrations, can be compared directly with experimental FT-IR and FT-Raman spectra. elsevierpure.comresearchgate.net This comparison aids in the assignment of experimental peaks to specific molecular motions. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set limitations, improving the agreement with experimental results.
Table 4: Illustrative Predicted Vibrational Frequencies for this compound
This table lists key vibrational modes and their predicted frequencies.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |
| N-H Stretch | 3450 | Medium | Low |
| C≡N Stretch | 2235 | Strong | Strong |
| C=C Aromatic Stretch | 1610 | Medium | High |
| N-H Bend | 1540 | Medium | Low |
| C-F Stretch | 1250 | Strong | Medium |
Note: Frequencies are illustrative and represent typical computational predictions.
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 7-Fluoroindoline-5-carbonitrile, offering detailed insights into its atomic framework. nih.gov
One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural assessment of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons on the indoline (B122111) ring, the methylene (B1212753) (-CH2-) protons of the five-membered ring, and the amine (-NH) proton. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic, influenced by the electron-withdrawing nitrile group and the electronegative fluorine atom.
¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. Expected signals would correspond to the carbons of the indoline core, the nitrile carbon, and the carbons of the aliphatic portion of the five-membered ring. The chemical shifts are indicative of the electronic environment of each carbon atom. researchgate.net
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique for characterizing this compound. nih.govdiva-portal.org A single resonance in the ¹⁹F NMR spectrum would confirm the presence of the single fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to nearby protons (H-F coupling) can be observed in both the ¹H and ¹⁹F spectra, further confirming the structure. rsc.orgcolorado.eduucsb.edu
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1 (NH) | Broad singlet | ||
| H-2 | Triplet | ||
| H-3 | Triplet | ||
| H-4 | Doublet |
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-2 | ~45-55 |
| C-3 | ~25-35 |
| C-3a | ~120-130 |
| C-4 | ~110-120 (d, J_CF) |
| C-5 | ~100-110 |
| C-6 | ~125-135 (d, J_CF) |
| C-7 | ~150-160 (d, J_CF) |
| C-7a | ~140-150 (d, J_CF) |
Two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduyoutube.com For this compound, COSY would show correlations between the protons on C-2 and C-3, and between the aromatic protons, helping to trace the proton-proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. emerypharma.comprinceton.eduhmdb.ca This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal for H-2 would show a correlation to the carbon signal for C-2.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduemerypharma.comprinceton.edu This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For example, the proton at H-4 would be expected to show correlations to C-5 (the nitrile-bearing carbon), C-6, and C-7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.eduresearchgate.net This technique is particularly useful for determining stereochemistry and conformation, although for a relatively rigid molecule like this compound, its primary role would be to confirm the assignments made by other NMR techniques.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a vital analytical tool for the characterization of this compound, providing precise information about its elemental composition and structure.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of this compound, which is C₉H₇FN₂. The experimentally measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass, providing strong evidence for the compound's identity.
In addition to the molecular ion peak, mass spectrometry also produces a series of fragment ions, which arise from the breakdown of the molecule in the mass spectrometer. libretexts.org The analysis of this fragmentation pattern can provide valuable structural information. researchgate.netresearchgate.net For this compound, characteristic fragmentation pathways might include the loss of the nitrile group (CN), cleavage of the indoline ring, or the loss of small molecules like HCN. The observed fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its structure by comparing it to predicted fragmentation pathways.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. Key expected peaks include:
A sharp, strong absorption around 2220-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.
N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations for the aromatic and aliphatic protons.
C-F stretching vibrations, which typically appear in the fingerprint region.
C=C stretching vibrations for the aromatic ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The C≡N and aromatic C=C stretching vibrations are typically strong in the Raman spectrum.
Table 3: Key Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| HRMS | Molecular Ion (M+) | m/z corresponding to C₉H₇FN₂ |
| IR | Nitrile (C≡N) stretch | ~2220-2260 cm⁻¹ |
| N-H stretch | ~3300-3500 cm⁻¹ |
| ¹⁹F NMR | Fluorine Signal | Single resonance |
Characterization of Key Functional Groups (Nitrile, C-F, N-H)
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy provides definitive evidence for its key functional groups: the nitrile (C≡N), the carbon-fluorine (C-F) bond, and the secondary amine (N-H) of the indoline ring.
The nitrile group (C≡N) exhibits a characteristic sharp and intense absorption band in the infrared spectrum. sielc.com Due to the triple bond, this stretching vibration appears in a region of the spectrum with few other absorptions, typically between 2260 and 2220 cm⁻¹. sielc.com The intensity of this peak is a result of the large change in dipole moment during the stretching vibration of the polar C≡N bond. sielc.com For aromatic nitriles, conjugation can lower the frequency of this absorption compared to saturated nitriles. sielc.com
The carbon-fluorine (C-F) bond gives rise to a strong absorption in the fingerprint region of the IR spectrum, generally between 1400 and 1000 cm⁻¹. The exact position and intensity of the C-F stretching vibration can be influenced by the nature of the molecule. In aromatic compounds, this band is often intense and can be a reliable indicator of fluorination.
The secondary amine (N-H) group in the indoline ring is characterized by its stretching and bending vibrations. The N-H stretching vibration typically appears as a single, sharp peak of medium intensity in the region of 3500 to 3300 cm⁻¹. sielc.com This is distinct from the broader O-H stretching band of alcohols. nih.gov The presence of a single peak indicates a secondary amine, as primary amines show two peaks in this region. sielc.com Additionally, an N-H bending vibration (wagging) can sometimes be observed at lower frequencies. sielc.com
A hypothetical IR spectrum for this compound would be expected to show these characteristic peaks, confirming the presence of the defining functional groups of the molecule.
Vibrational Mode Analysis
Vibrational mode analysis, often aided by computational methods such as Density Functional Theory (DFT), provides a deeper understanding of the molecular vibrations observed in an IR spectrum. nih.gov While a simple inspection of the spectrum can identify functional groups, a normal mode analysis assigns specific vibrational modes to each absorption band. nih.gov This involves calculating the harmonic frequencies and describing the atomic motions associated with each mode. nih.gov
For a polyatomic molecule like this compound, there are 3N-6 fundamental vibrational modes, where N is the number of atoms. These modes are often delocalized, meaning that a single absorption band can result from the coupled motions of several atoms. Local vibrational mode theory can be employed to dissect these delocalized normal modes into localized stretching, bending, and torsional motions of specific bonds or functional groups, providing a more intuitive chemical interpretation of the vibrational spectrum. nih.gov
In the context of this compound, a vibrational mode analysis would precisely assign the frequencies for the C≡N stretch, the C-F stretch, and the N-H stretch and wag. It would also characterize the various C-H and C-C stretching and bending modes within the aromatic and saturated rings of the indoline structure, providing a complete vibrational fingerprint of the molecule.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal Diffraction for Absolute Structure and Stereochemistry
By diffracting X-rays off a single crystal of this compound, it is possible to determine its absolute structure with high precision. This technique would confirm the planar nature of the fused ring system and the specific positions of the fluorine and carbonitrile substituents on the indoline core. Although this compound is achiral, single crystal diffraction is invaluable for unambiguously confirming the connectivity of the atoms and the molecular geometry. For instance, studies on similar fluoroindole derivatives have used single crystal X-ray diffraction to elucidate their molecular structures. sielc.comsielc.com
Analysis of Crystal Packing and Intermolecular Interactions
The data from X-ray crystallography also reveals how molecules of this compound are arranged in the solid state. This crystal packing is governed by various intermolecular interactions. In the case of this compound, several types of interactions would be anticipated. The N-H group of the indoline ring can act as a hydrogen bond donor, potentially forming hydrogen bonds with the nitrogen atom of the nitrile group or the fluorine atom of a neighboring molecule. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in the crystal packing, as observed in other indole (B1671886) derivatives. sielc.comrsc.org The fluorine atom can also participate in weaker interactions, such as C-H···F contacts, which have been shown to be significant in the crystal engineering of fluoroaromatic compounds. nih.gov The analysis of these interactions provides insight into the stability and physical properties of the crystalline material.
Chromatographic and Purity Assessment Techniques
Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound and for its quantitative analysis. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov
For purity profiling, a gradient elution method, where the composition of the mobile phase is changed over time, is often employed to separate the target compound from any impurities. nih.gov The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV-Vis detector set to a wavelength where the compound absorbs strongly, is used to monitor the eluent. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.
For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. nih.gov The peak area of the target compound in an unknown sample can then be compared to the calibration curve to determine its exact concentration. This is crucial for applications where a precise amount of the compound is required.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS can be challenging. The indoline structure contains a secondary amine (-NH) group, which imparts polarity and can lead to hydrogen bonding. These characteristics can cause poor peak shape, tailing, and potential thermal degradation in the high temperatures of the GC inlet and column. gcms.cz
To overcome these limitations and make the compound amenable to GC-MS analysis, a chemical derivatization step is typically required. jfda-online.comresearchgate.netspectroscopyonline.com Derivatization converts the polar -NH group into a less polar, more volatile, and more thermally stable functional group. This process improves chromatographic behavior and can also enhance mass spectrometric detection. jfda-online.comnih.gov For a compound like this compound, two primary derivatization strategies are applicable based on established methods for indoles and related amine-containing compounds: acylation and silylation.
Acylation with Fluorinated Anhydrides
Acylation is a common derivatization technique for amines. gcms.cz The use of fluorinated reagents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), is particularly advantageous. The resulting N-acyl derivatives are significantly more volatile and often exhibit excellent chromatographic properties. Furthermore, the presence of multiple fluorine atoms in the derivative enhances its detectability, especially when using sensitive techniques like electron-capture negative ionization (ECNI) mass spectrometry. nih.gov
For this compound, reaction with TFAA would yield the N-trifluoroacetyl derivative, 7-fluoro-1-(2,2,2-trifluoroacetyl)indoline-5-carbonitrile. The mass spectrum of this derivative would be expected to show a distinct molecular ion and characteristic fragment ions resulting from the loss of the trifluoroacetyl group or other parts of the molecule.
Silylation
Silylation is another widely used method to increase the volatility of compounds containing active hydrogen atoms. gcms.czyoutube.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the hydrogen on the indoline nitrogen with a trimethylsilyl (B98337) (TMS) group. youtube.com This substitution effectively eliminates the capacity for hydrogen bonding, thereby reducing the compound's polarity and increasing its volatility for GC analysis.
Hypothetical GC-MS Data
While specific experimental data for this compound is not available in the cited literature, a hypothetical data table can be constructed based on the principles of derivatization and fragmentation patterns of related fluorinated indole compounds. nih.gov The table below illustrates the expected outcome of a GC-MS analysis following derivatization with trifluoroacetic anhydride (TFAA).
| Parameter | Description |
|---|---|
| Target Analyte | This compound |
| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |
| Derivative Formed | 7-Fluoro-1-(2,2,2-trifluoroacetyl)indoline-5-carbonitrile |
| GC Column (Example) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Ionization Mode | Electron Ionization (EI) |
| Expected Molecular Ion (M+) | m/z 258 |
| Key Expected Fragment Ions (m/z) |
|
This derivatization approach allows for the reliable separation and identification of this compound from a complex sample matrix, providing both chromatographic retention data and mass spectral information for structural confirmation.
Future Research Directions and Emerging Avenues
Development of Novel and Highly Efficient Synthetic Transformations
The synthesis of complex heterocyclic scaffolds like 7-Fluoroindoline-5-carbonitrile demands robust and efficient chemical transformations. Future efforts are geared towards overcoming the limitations of current methods by developing novel catalytic systems and embracing scalable technologies like flow chemistry.
The development of advanced catalytic systems is paramount for the efficient synthesis of highly functionalized indolines. Research is moving beyond traditional methods toward sophisticated catalysts that offer superior control over selectivity and yield. While specific catalytic syntheses for this compound are not yet widely published, future research will likely draw from progress in the broader field of nitrogen-containing heterocycle synthesis. frontiersin.org
Tandem catalysis, which combines multiple reaction steps into a single operation, is an increasingly important strategy. mdpi.com For instance, alkali-amide-controlled domino reactions have been developed for the selective synthesis of 7-azaindole (B17877) and 7-azaindoline, structures analogous to the target compound. rsc.org These methods demonstrate that the choice of catalyst and base can exquisitely control the reaction outcome, switching between the synthesis of the indole (B1671886) or the fully saturated indoline (B122111) ring. rsc.org Future work could adapt these principles, exploring how different transition-metal catalysts (e.g., Palladium, Copper, Ruthenium) or organocatalysts could be employed to construct the this compound core with high efficiency. mdpi.comresearchgate.net Heterogeneous catalysis, in particular, offers advantages in catalyst recovery and reuse, contributing to more sustainable and economical synthetic processes. researchgate.net
Table 1: Potential Catalytic Systems for Functionalized Indoline Synthesis
| Catalyst Type | Potential Reaction | Advantages | Representative Literature |
| Palladium Complexes | C-H Activation/Cyclization | High functional group tolerance, direct functionalization. | Anas et al. (2014) sci-hub.ru |
| Copper Complexes | Oxidative Dearomatization | Mild conditions, access to spiro-compounds. | Li et al. (2017) rsc.org |
| Chiral Phosphoric Acids | Asymmetric Hydrogenation | High enantioselectivity for chiral indolines. | Mukherjee et al. (2021) sciencedaily.com |
| Alkali Amides (e.g., LiN(SiMe₃)₂) | Domino Cyclization | High chemoselectivity, one-pot synthesis. | Wang et al. (2022) rsc.org |
| Heterogeneous Catalysts (e.g., Pd/C) | Catalytic Hydrogenation | Catalyst reusability, environmentally friendly. | Orkenyi et al. (2017) epa.gov |
Flow Chemistry and Automated Synthesis Platforms for Scalability
To move from laboratory-scale synthesis to larger-scale production, modern synthetic chemistry is increasingly turning to flow chemistry and automation. These technologies offer significant advantages in terms of safety, reproducibility, and scalability. Flow chemistry has been proven to be a valuable technique for improving the synthesis of indoline derivatives. epa.gov For example, a flow process for the N-alkylation of an indoline derivative achieved nearly complete conversion in just 30 minutes, compared to 4 days for the equivalent batch process, resulting in a productivity increase of approximately 200-fold. epa.gov This dramatic reduction in reaction time and the ability to handle hazardous reagents more safely make flow chemistry an ideal platform for the synthesis of this compound. epa.gov
Furthermore, automated synthesis platforms, which can perform and analyze numerous reactions in parallel, are set to accelerate the discovery and optimization of synthetic routes. rug.nl Technologies like acoustic droplet ejection (ADE) enable the rapid generation of large libraries of compounds on a nanoscale, allowing for exhaustive evaluation of reaction conditions and building blocks. rug.nl Combining automated synthesis with high-throughput screening could significantly shorten the design-make-test-analyze (DMTA) cycle in drug discovery and materials science, enabling the on-the-fly generation of novel this compound derivatives for biological screening. rug.nlmygov.innih.gov
Table 2: Comparison of Batch vs. Flow Synthesis for Indoline Production
| Parameter | Batch Process | Flow Process | Reference |
| Reaction Time | 4 days | 30 minutes | Orkenyi et al. (2017) epa.gov |
| Productivity (Space-Time Yield) | Base | ~200x higher | Orkenyi et al. (2017) epa.gov |
| Safety | Higher risk with hazardous reagents | Enhanced safety, better control | Orkenyi et al. (2017) epa.gov |
| Scalability | Difficult, requires re-optimization | Straightforward, linear scaling | General Flow Chemistry Principles |
Advanced Strategies for Asymmetric Synthesis of Chiral this compound Derivatives
The introduction of chirality into the indoline scaffold can have a profound impact on biological activity. Therefore, a significant future direction is the development of advanced strategies for the asymmetric synthesis of chiral derivatives of this compound. This involves creating a stereogenic center, often a quaternary carbon, with high enantioselectivity.
Numerous asymmetric methodologies have been successfully applied to oxindole (B195798) and indole scaffolds, providing a strong foundation for future work on this compound. sabangcollege.ac.in Chiral phosphoric acids, a class of organocatalysts, have proven particularly effective in catalyzing asymmetric dearomatization reactions of indoles to produce chiral indolenines and fused indolines with excellent enantioselectivities. rsc.org Similarly, palladium-catalyzed asymmetric hydrogenation of in-situ generated indoles offers a concise route to optically active indolines, achieving up to 96% enantiomeric excess (ee). rsc.org The development of novel chiral ligands and catalysts, such as the recently reported SPINDOLE framework derived from indole and acetone, continues to expand the toolkit for asymmetric synthesis. nih.gov Applying these strategies, such as the asymmetric allylic alkylation of 3-fluorooxindoles which can generate four contiguous chiral centers, to the this compound core could yield a diverse array of stereochemically complex and potentially bioactive molecules. sabangcollege.ac.in
Table 3: Examples of Asymmetric Synthesis Applied to Indole/Oxindole Scaffolds
| Reaction Type | Catalyst/Ligand | Substrate Type | Yield | Enantioselectivity (ee) | Reference |
| Michael Addition | L-threonine derived phosphine (B1218219) | 3-Fluorooxindoles | >95% | up to 93% | Lu et al. (2013) sabangcollege.ac.in |
| Allylic Alkylation | Pd-catalyst / (S)-tBu-PHOX | 3-Fluorooxindoles | up to 99% | up to 99% | Wolf et al. (2015) sabangcollege.ac.in |
| Mannich Reaction | Chiral cation-binding oligoethylene glycol | 3-Fluorooxindoles | up to 97% | up to 99% | Mondal et al. (2017) sabangcollege.ac.in |
| Dearomatization | Chiral Phosphoric Acid | 2,3-disubstituted indoles | Good to High | Excellent | Wang et al. (2018) rsc.org |
| Hydrogenation | Pd-catalyst / Chiral Ligand | In situ generated indoles | Good | up to 96% | Tang et al. (2019) rsc.org |
Exploration of New Reaction Pathways and Mechanistic Insights
Pushing the boundaries of what is possible with the this compound scaffold requires exploring beyond well-trodden synthetic routes. Future research will delve into unprecedented reactivity modes and leverage computational tools to gain deeper mechanistic understanding and predict new transformations.
The indoline core is a versatile building block, and recent discoveries have highlighted its capacity for novel and unexpected transformations. Research into cascade reactions, for example, has led to the synthesis of complex polycyclic structures from simple indole precursors in a single pot. researchgate.net One such process involves a thiol-mediated three-step cascade of dearomatizing spirocyclization, nucleophilic substitution, and ring expansion to convert indoles into functionalized quinolines. researchgate.net Another innovative approach is the iron-catalyzed ring-opening annulation of 2-arylindoles, which represents a formal umpolung of the C3-position's reactivity, allowing for the synthesis of quinoxaline (B1680401) scaffolds. acs.org
Exploring post-Ugi domino reactions has also yielded facile routes to complex spiro[indoline-3,2′-pyrrole] derivatives through a palladium-catalyzed cascade. researchgate.net These examples of spirocyclization, ring-opening, and multi-component reactions demonstrate that the indoline skeleton is far from static. rsc.orgnih.gov Applying these concepts to this compound could lead to the discovery of entirely new molecular architectures with unique properties.
The complexity of modern organic synthesis presents a significant challenge that is increasingly being met with the power of machine learning (ML) and artificial intelligence (AI). nih.gov For a target like this compound, ML models can be trained on vast reaction databases to predict reaction outcomes, suggest optimal conditions (catalyst, solvent, temperature), and even propose novel synthetic pathways. nih.gov
ML approaches can be broadly categorized into template-based and template-free predictions. neurips.cc Template-based models use known reaction types to predict products for new reactants, while more advanced template-free models, often using graph neural networks, can predict reactions without prior knowledge of the transformation type. nih.govnips.cc These models can identify potential reactive sites on molecules and rank possible reactions to determine the most likely products. neurips.cc Furthermore, active learning strategies can guide experimental work by suggesting the most informative experiments to perform next, accelerating the optimization of reaction yields and selectivities while minimizing the number of required experiments. nih.gov By integrating ML with automated synthesis platforms, researchers can create a closed-loop system for the rapid discovery and development of new reactions and derivatives of this compound. rug.nl
Computational Design and Discovery of Novel Chemical Entities Based on the this compound Scaffold
The this compound scaffold represents a promising starting point for the computational design and discovery of new chemical entities with tailored properties. Modern computational chemistry offers a suite of tools that can accelerate the drug discovery process, reduce costs, and refine the selection of candidates for synthesis and biological testing.
In Silico Methodologies:
Scaffold Hopping and Bioisosteric Replacement: Computational techniques can be employed to identify novel cores that mimic the essential structural and electronic features of the this compound scaffold. This process, known as scaffold hopping, can lead to the discovery of new molecular series with potentially improved properties, such as enhanced target affinity or better pharmacokinetic profiles. Both aromatic and non-aromatic moieties could be explored as potential replacements for the central scaffold. mdpi.com
Pharmacophore Modeling: By identifying the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of the this compound scaffold and its potential interactions with a biological target, a 3D pharmacophore model can be constructed. This model serves as a virtual template for screening large compound libraries to find new molecules that fit the pharmacophoric requirements. This approach has been successfully used in designing inhibitors for various targets. nih.gov
Molecular Docking and Virtual Screening: If a biological target for this compound or its derivatives is identified, molecular docking simulations can predict the binding orientation and affinity of new, computationally designed compounds. Large virtual libraries of molecules can be screened in silico to prioritize a smaller, more manageable set of candidates for synthesis. This method helps in understanding potential interactions, such as π-π stacking or hydrogen bonding, that are crucial for molecular recognition. mdpi.com
ADMET Prediction: Machine learning and computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. mdpi.com By integrating ADMET prediction into the design workflow, researchers can filter out candidates with likely poor pharmacokinetic profiles or toxicity issues early in the discovery pipeline, long before resource-intensive synthesis is undertaken.
The application of these computational strategies can guide the rational design of new libraries of compounds based on the this compound framework, enhancing the efficiency of discovering novel chemical entities for various applications.
Sustainable and Eco-Friendly Methodologies in Indoline Chemistry
The synthesis of indoline derivatives, while crucial for medicinal chemistry, has traditionally relied on methods that involve harsh conditions, toxic reagents, and significant waste generation. rug.nljsynthchem.com In line with the principles of green chemistry, recent research has focused on developing more sustainable and eco-friendly synthetic routes. These modern approaches aim to reduce environmental impact by using safer solvents, recyclable catalysts, and energy-efficient conditions. researchgate.net
Key Green Synthetic Strategies:
Use of Green Catalysts: A significant shift has been observed towards replacing conventional toxic and non-reusable catalysts. nih.gov
Heterogeneous Catalysts: Carbon-based solid acid catalysts, such as bioglycerol-based carbon sulfonic acid, have been employed for the solvent-free synthesis of indole derivatives, offering high efficiency, fast reaction rates, and reusability. nih.gov
Magnetic Nanocatalysts: Catalysts like magnetic carbon nitride nanosheets (SbCl₃@Fe₃O₄/g-C₃N₄) have been developed for the synthesis of complex heterocyclic systems incorporating the indole moiety. jsynthchem.comjsynthchem.com Their key advantage is easy recovery from the reaction mixture using an external magnet, allowing for simple recycling and reuse. jsynthchem.com
Alternative Energy Sources:
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction times, improved yields, and often solvent-free conditions for the preparation of indole and indoline derivatives. tandfonline.comtandfonline.com
Ultrasound: Sonication is another non-conventional energy source used to promote chemical reactions, often leading to shorter reaction times and higher yields under milder conditions. nih.gov
Flow Chemistry: Continuous flow chemistry provides a safer, more efficient, and scalable alternative to traditional batch processing. epa.govresearchgate.net For indoline synthesis, flow chemistry has been used for heterogeneous catalytic hydrogenations, avoiding dangerous chemical reducing agents and significantly increasing productivity (space-time yield) by drastically reducing reaction times from days to minutes. epa.gov This technique also allows for precise control over reaction parameters, leading to higher conversions and purities. researchgate.net
Electrochemical Synthesis: Electrosynthesis represents a sustainable approach that uses electricity to drive chemical reactions, avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org An electrocatalytic method for the triamination of alkynes has been developed to produce functionalized indolines and indoles, using a redox catalyst like TEMPO and avoiding transition metals or explosive reagents. rsc.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. An innovative two-step synthesis of indole-2-carboxamides involves an Ugi multicomponent reaction followed by an acid-catalyzed cyclization, proceeding under mild conditions in a benign solvent like ethanol (B145695) without a metal catalyst. rug.nlrsc.org
Use of Greener Solvents: The replacement of hazardous organic solvents with environmentally benign alternatives like water or ethanol, or conducting reactions under solvent-free conditions, is a cornerstone of green chemistry. nih.govtandfonline.comrsc.org
The table below summarizes some of the sustainable methodologies applicable to the synthesis of indoline and related indole structures.
| Methodology | Key Features | Examples of Application | Citations |
| Green Catalysis | Use of recyclable, non-toxic, and highly efficient catalysts. | Synthesis of bisindolylmethanes using bioglycerol-based carbon sulfonic acid. | nih.gov |
| Magnetic Catalysis | Catalyst is easily separable using a magnet, allowing for reuse. | Synthesis of spiro[indole-quinazoline] derivatives using SbCl₃@Fe₃O₄/g-C₃N₄ nanosheets. | jsynthchem.comjsynthchem.com |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often solvent-free. | Synthesis of various indole derivatives. | tandfonline.comtandfonline.com |
| Flow Chemistry | Enhanced safety, scalability, and efficiency; reduced reaction times. | Reductive cyclization and N-alkylation to form indoline derivatives. | epa.govresearchgate.net |
| Electrochemical Synthesis | Avoids chemical oxidants/reductants; uses electricity as a clean reagent. | Controllable synthesis of 2,3-diimino indolines and 2,3-diamino indoles. | rsc.org |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Sustainable synthesis of indole-2-carboxamides via an Ugi reaction. | rug.nlrsc.org |
Adopting these green and sustainable practices in the synthesis of derivatives based on the this compound scaffold will be critical for future research, ensuring that chemical innovation proceeds in an environmentally responsible manner.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 7-Fluoroindoline-5-carbonitrile with high purity?
- Methodological Answer : The synthesis typically involves fluorination of indoline precursors using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Key steps include:
- Precursor selection (e.g., 5-cyanoindoline derivatives, as seen in analogous compounds ).
- Optimization of reaction temperature (20–80°C) and solvent polarity (e.g., acetonitrile or DMF) to avoid side reactions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
- Characterization using H/F NMR and LC-MS to confirm structure and purity ≥95% .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., indoline ring protons), while F NMR confirms fluorination at the 7-position .
- IR Spectroscopy : Detects nitrile (C≡N) stretches (~2200 cm) and aromatic C-F bonds .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns .
- X-ray Crystallography (if crystalline): Resolves stereochemical details and bond lengths .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group.
- Monitor stability via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Systematic Meta-Analysis : Compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., assay protocols, cell lines) .
- Dose-Response Studies : Re-evaluate IC values across multiple concentrations to rule out false positives/negatives .
- Structural Analog Comparisons : Benchmark against fluorinated indolines (e.g., 5-Fluoroisoindoline hydrochloride ) to isolate substituent effects.
Q. What mechanistic insights explain the fluorination efficiency in synthesizing this compound?
- Methodological Answer :
- Electrophilic Fluorination : Fluorinating agents (e.g., NFSI) target electron-rich aromatic positions via radical or ionic pathways. Computational DFT studies can model transition states and regioselectivity .
- Solvent Effects : Polar aprotic solvents stabilize intermediates, reducing side reactions (e.g., nitrile group hydrolysis) .
Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to map interactions with target receptors (e.g., kinase domains) .
- QSAR Models : Corrogate electronic parameters (Hammett σ constants for fluorine) with bioactivity data .
- MD Simulations : Assess conformational stability in physiological conditions (e.g., solvation free energy calculations) .
Q. What experimental designs mitigate challenges in scaling up this compound synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic fluorination steps .
- DoE (Design of Experiments) : Optimize variables (catalyst loading, residence time) via response surface methodology .
- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures for reproducibility?
- Methodological Answer :
- Follow Beilstein Journal of Organic Chemistry guidelines:
- Detail stoichiometry, solvent grades, and purification methods in the main text .
- Provide raw NMR spectra and chromatograms in supplementary data .
- Reference analogous protocols (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile synthesis ).
Q. What statistical tools are recommended for analyzing biological data of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
